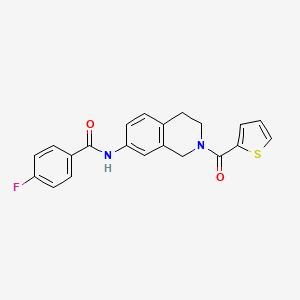

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

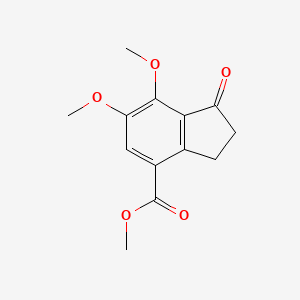

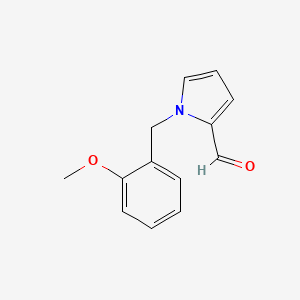

“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound that contains several functional groups, including a tetrahydronaphthalene, a thiazole, an isoxazole, and a carboxamide . Each of these functional groups can confer specific properties to the molecule and can participate in various chemical reactions.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. For example, the tetrahydronaphthalene could be synthesized via a Diels-Alder reaction, the thiazole could be formed via a Hantzsch thiazole synthesis, and the isoxazole could be synthesized via a nitrile oxide cycloaddition . The carboxamide could be introduced in the final step via an amide coupling reaction .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several cyclic structures and a variety of functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could participate in acid-base reactions, the isoxazole ring could undergo electrophilic substitution, and the thiazole ring could undergo nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could increase its polarity and solubility in water .

Wissenschaftliche Forschungsanwendungen

Immunological Activity

A study by Saito et al. (1980) explored the synthesis and immunological activity of hexahydronaphthimidazo[2,1-b]thiazoles, showing significant immunological activity in mice, comparable to that of levamisole. The immunological activity was evaluated through effects on antibody formation and delayed-type hypersensitivity reaction, highlighting the potential of these compounds in modulating immune responses (Saito et al., 1980).

Antimycobacterial Activity

Goněc et al. (2016) reported on the synthesis and characterization of N-alkoxyphenylhydroxynaphthalenecarboxamides, demonstrating their antimycobacterial activity against Mycobacterium tuberculosis, M. kansasii, and M. smegmatis. Some compounds exhibited activity comparable to or higher than that of rifampicin, with minimal cytotoxicity, suggesting their potential in treating mycobacterial infections (Goněc et al., 2016).

Cytotoxic Activity

Ahmed et al. (2020) synthesized a series of dihydronaphthalene derivatives, evaluating their cytotoxic effects against MCF-7 human cancer cells. Several compounds exhibited potent cytotoxic activities, with IC50 values more potent than the reference drug, suggesting their application in cancer therapy (Ahmed et al., 2020).

Anticancer Evaluation

Gouhar and Raafat (2015) prepared (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its derivatives, evaluating their anticancer activity. The study demonstrated significant anticancer potential of these compounds, suggesting their utility in anticancer drug development (Gouhar & Raafat, 2015).

Anti-inflammatory and Nitric Oxide Production

Gurkan et al. (2011) investigated the effects of novel tetrahydronaphthalene derivatives on proliferation and nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages. Some derivatives significantly reduced nitrite levels without exhibiting cytotoxic effects, indicating their potential in anti-inflammatory therapies (Gurkan et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-16(15-7-8-18-22-15)20-17-19-14(10-23-17)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKLUHLMQZOYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[3-(benzoylamino)-2,5-dioxo-2H-pyrano[3,2-c]pyridin-6(5H)-yl]benzenecarboxylate](/img/structure/B2663134.png)

![4-Methyl-N-[4-(2-methyl-thiazol-4-yl)-phenyl]-3-nitro-benzenesulfonamide](/img/structure/B2663136.png)

![Methyl 4-[(4-acetylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2663144.png)

![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)

![N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride](/img/structure/B2663150.png)

![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)